Peramivir Demonstrates 2.2- to 5.5-Fold Higher Potency (Lower Median IC50) than Oseltamivir and Zanamivir in Clinical A(H3N2) Isolates
In a direct comparative analysis of 69 clinical A(H3N2) influenza isolates collected during the 2018/19 season in Japan, peramivir exhibited a median IC50 of 0.10 ± 0.03 nM, which was 2.2-fold lower (more potent) than oseltamivir (0.22 ± 0.15 nM) and 4.8-fold lower than zanamivir (0.48 ± 0.27 nM) [1]. This represents the lowest median IC50 among all four neuraminidase inhibitors tested in this contemporary clinical surveillance cohort.
| Evidence Dimension | Median IC50 (50% inhibitory concentration) in nM ± SD |
|---|---|
| Target Compound Data | 0.10 ± 0.03 nM (peramivir, n=69 isolates) |
| Comparator Or Baseline | Oseltamivir: 0.22 ± 0.15 nM; Zanamivir: 0.48 ± 0.27 nM; Laninamivir: 0.92 ± 0.24 nM |
| Quantified Difference | Peramivir IC50 is 2.2-fold lower than oseltamivir and 4.8-fold lower than zanamivir |
| Conditions | Clinical A(H3N2) virus isolates (n=69) from 2018/19 influenza season, Japan; sialidase inhibition assay |
Why This Matters
Lower IC50 indicates higher intrinsic enzyme inhibitory potency, which for procurement in antiviral screening or reference standard applications translates to requiring less compound mass to achieve equivalent inhibition.
- [1] Takashita E, Morita H, Ogawa R, et al. Susceptibility of influenza viruses to the novel cap-dependent endonuclease inhibitor baloxavir marboxil and other antivirals in Japan, 2018/19. Euro Surveill. 2019;24(12):1900170. View Source
